molecular formula C19H22F3N7O5 B2895989 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339020-76-7

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2895989
M. Wt: 485.424
InChI Key: JUIRAEASJSVJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H22F3N7O5 and its molecular weight is 485.424. The purity is usually 95%.
BenchChem offers high-quality 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Applications

Synthesis of Pyridine and Pyrazine Derivatives

Research into the synthesis of pyridine and pyrazine derivatives, as described by Al-Issa (2012), explores the creation of isoquinoline and pyrido [2,3-d] pyrimidine derivatives through reactions of chlorinated or amino-substituted pyridinecarbonitriles. This work underlines the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds, suggesting potential in drug discovery and material science (Al-Issa, 2012).

Antimicrobial Activities

Hafez et al. (2015) investigated the antimicrobial properties of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting the bioactive potential of such compounds. The findings suggest that these derivatives could serve as bases for developing new antimicrobial agents, demonstrating the relevance of pyrazine and related derivatives in addressing health-related challenges (Hafez, Alshammari, & El-Gazzar, 2015).

Advanced Material Applications

The work on pyridine dicarboxamide ligands by Jain et al. (2004) explores the complexation of these ligands to copper(II), forming structures with significant intramolecular hydrogen bonding interactions. Such research points to the application of pyridine derivatives in developing advanced materials and catalysis, where the coordination of metal ions can lead to novel properties and functionalities (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).

properties

IUPAC Name

4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N7O5/c1-23-16-14(28(31)32)11-15(29(33)34)17(25(16)2)26-6-8-27(9-7-26)18(30)24-13-5-3-4-12(10-13)19(20,21)22/h3-5,10,23H,6-9,11H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRAEASJSVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide

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